molecular formula C28H29N5O2 B2735953 N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide CAS No. 1351842-57-3

N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide

Cat. No. B2735953
CAS RN: 1351842-57-3
M. Wt: 467.573
InChI Key: YTYHMHQLCUGHHF-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as FTCC and is known for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been involved in studies related to the synthesis and chemical reactions of related chemical structures, demonstrating its utility in the development of novel chemical synthesis pathways. For example, research on the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate has led to the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, highlighting the compound's role in facilitating specific chemical transformations (Burgaz et al., 2007). Additionally, studies on the synthesis and alkylation of similar structures have expanded understanding of the Michael reaction and its applications in producing N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides (Dyachenko et al., 2008).

Catalytic Applications

The compound and its related structures have been utilized in catalytic applications , such as the cyclopropanation of alkenes. This involves the formation of (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, showcasing innovative approaches to cyclopropane derivative synthesis (Miki et al., 2004). Research in this area contributes to the development of new methodologies for organic synthesis, emphasizing the compound's role in advancing synthetic chemistry techniques.

Molecular Interactions and Structure Analysis

Further research on related compounds has focused on molecular interactions and structure analysis , such as the study of solvatochromism, crystallochromism, and the solid-state structures of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings (El-Sayed et al., 2003). These studies contribute to the understanding of how molecular structures and environmental conditions influence the optical properties of chemical compounds, providing valuable insights for materials science and engineering applications.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-19-5-9-21(10-6-19)18-30-27(34)23-13-16-33(17-14-23)26-24(4-3-15-29-26)28-31-25(32-35-28)22-11-7-20(2)8-12-22/h3-12,15,23H,13-14,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYHMHQLCUGHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

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